2-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid
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Overview
Description
2-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid typically involves multiple steps. One common method starts with the synthesis of the coumarin core, which can be achieved through the Pechmann condensation reaction. This involves the condensation of phenols with β-keto esters in the presence of an acid catalyst such as concentrated sulfuric acid or trifluoroacetic acid .
Once the coumarin core is synthesized, it undergoes further functionalizationThe acetylation step involves reacting the coumarin derivative with acetic anhydride in the presence of a base like pyridine .
The final step involves the coupling of the acetylated coumarin derivative with butanoic acid. This can be done using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, can also be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amino or thio derivatives.
Scientific Research Applications
2-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Dicoumarol: A naturally occurring anticoagulant.
4-hydroxycoumarin: A precursor to several anticoagulant drugs.
Uniqueness
2-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of chloro, hydroxy, and acetyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H16ClNO6 |
---|---|
Molecular Weight |
353.75 g/mol |
IUPAC Name |
2-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C16H16ClNO6/c1-3-11(15(21)22)18-14(20)5-9-7(2)8-4-10(17)12(19)6-13(8)24-16(9)23/h4,6,11,19H,3,5H2,1-2H3,(H,18,20)(H,21,22) |
InChI Key |
TWMYLEWXZNZDAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C |
Origin of Product |
United States |
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